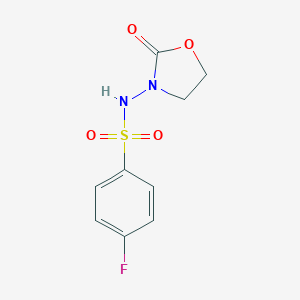

![molecular formula C13H8BrN3O2 B427772 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 118000-56-9](/img/structure/B427772.png)

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

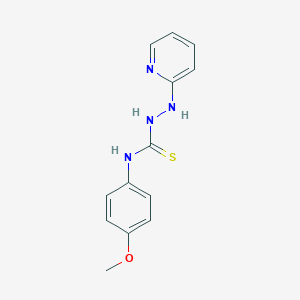

“2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is a type of halogenated heterocycle . It’s an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular formula of “2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is C13H9BrN2 . The structure of this compound can be represented by the SMILES stringBrc1ccc(cc1)-c2cn3ccccc3n2 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . Cyclometalated complexes of this compound exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 216-220 °C . Its molecular weight is 273.13 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Charge Distribution

Research by Tafeenko et al. (1996) on the crystal structures of 2-phenylimidazo[1,2-a]pyridine and its salts, including derivatives similar to 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, showed that the introduction of a nitro group alters the electron density distribution without fundamentally changing the geometry of the compound. This alteration affects the cation-anion contacts, indicating potential implications for the compound's reactivity and interactions in various applications (Tafeenko, Paseshnichenko, & Schenk, 1996).

Synthesis and Reactivity

Vanelle, Szabo, and Crozet (2008) described the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, showcasing the compound's versatility in reacting with different nucleophiles. This study highlights the compound's potential as a building block in synthetic chemistry, offering pathways to a wide array of structurally diverse molecules (Vanelle, Szabo, & Crozet, 2008).

Hydrogen-Bonded Structures

Research by Quiroga et al. (2010) on hydrogen-bonded structures related to this compound reveals insights into the molecular aggregation and hydrogen bonding patterns. Such studies are critical for understanding the compound's physical properties and its potential application in the development of new materials or molecular devices (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Antiproliferative Activity

A study by Zhang et al. (2019) on the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, starting from derivatives of this compound, demonstrated the potential for antiproliferative activity against human colon cancer cell lines. This suggests the compound's relevance in medicinal chemistry and drug discovery, particularly in the search for new cancer therapies (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, the development of new drugs and materials based on this scaffold could be a promising future direction.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPAQDHUSQPOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

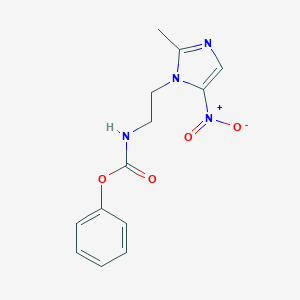

![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)

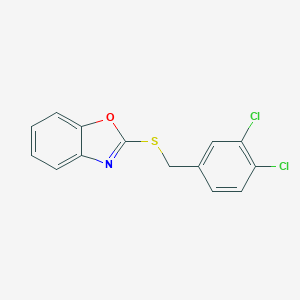

![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)

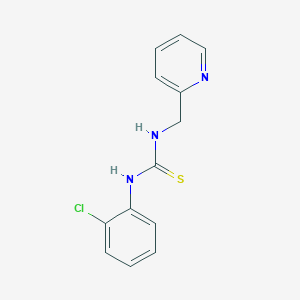

![2-[(4-Chlorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)

![2-[(2,3,4,5,6-Pentafluorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427702.png)